molecular formula C11H10N2O4S B15034943 2-nitro-N-(2-oxothiolan-3-yl)benzamide

2-nitro-N-(2-oxothiolan-3-yl)benzamide

Cat. No.: B15034943
M. Wt: 266.28 g/mol
InChI Key: WGCSFPFAKKJFDT-UHFFFAOYSA-N
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Description

2-nitro-N-(2-oxothiolan-3-yl)benzamide is a chemical compound with the molecular formula C11H10N2O4S It is a benzamide derivative that contains a nitro group and a thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-(2-oxothiolan-3-yl)benzamide typically involves the reaction of 2-nitrobenzoic acid with 2-oxothiolan-3-amine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent product quality and yield while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-(2-oxothiolan-3-yl)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Hydrogen peroxide, other peroxides.

Major Products Formed

    Reduction: 2-amino-N-(2-oxothiolan-3-yl)benzamide.

    Substitution: Various substituted benzamides.

    Oxidation: Sulfoxides and sulfones of the original compound.

Scientific Research Applications

2-nitro-N-(2-oxothiolan-3-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-nitro-N-(2-oxothiolan-3-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiolane ring may also play a role in modulating the compound’s activity by interacting with thiol-containing enzymes and proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3-nitro-N-(2-oxothiolan-3-yl)benzamide
  • 2-methyl-3-nitro-N-(2-oxothiolan-3-yl)benzamide

Uniqueness

2-nitro-N-(2-oxothiolan-3-yl)benzamide is unique due to its specific combination of a nitro group and a thiolane ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H10N2O4S

Molecular Weight

266.28 g/mol

IUPAC Name

2-nitro-N-(2-oxothiolan-3-yl)benzamide

InChI

InChI=1S/C11H10N2O4S/c14-10(12-8-5-6-18-11(8)15)7-3-1-2-4-9(7)13(16)17/h1-4,8H,5-6H2,(H,12,14)

InChI Key

WGCSFPFAKKJFDT-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=O)C1NC(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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